

Measuring BR-cpd7 Induced Degradation of FGFR1/2: Application Notes and Protocols

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Compound of Interest

Compound Name: *BR-cpd7*

Cat. No.: *B15621463*

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Abstract

This document provides detailed application notes and protocols for measuring the induced degradation of Fibroblast Growth Factor Receptor 1 and 2 (FGFR1/2) by **BR-cpd7**, a potent and selective proteolysis-targeting chimera (PROTAC). **BR-cpd7** hijacks the cellular ubiquitin-proteasome system to induce the degradation of FGFR1/2, offering a promising therapeutic strategy for cancers driven by aberrant FGFR signaling.^{[1][2]} The following protocols and guidelines are intended to assist researchers in accurately quantifying the degradation of FGFR1/2 and assessing the downstream cellular consequences.

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play crucial roles in cell proliferation, differentiation, and migration.^{[3][4][5]} Dysregulation of FGFR signaling, often through gene amplification or activating mutations, is a known driver in various cancers.^{[1][2]} **BR-cpd7** is a PROTAC that selectively targets FGFR1 and FGFR2 for degradation.^{[1][2][6]} It consists of a ligand that binds to FGFR1/2, a linker, and a ligand that recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target proteins.^{[6][7][8]} This application note details experimental procedures to characterize the degradation activity of **BR-cpd7**.

Key Quantitative Data Summary

The following tables summarize the key quantitative parameters of **BR-cpd7**-induced degradation of FGFR1/2 based on published studies.

Table 1: In Vitro Degradation Potency of **BR-cpd7**

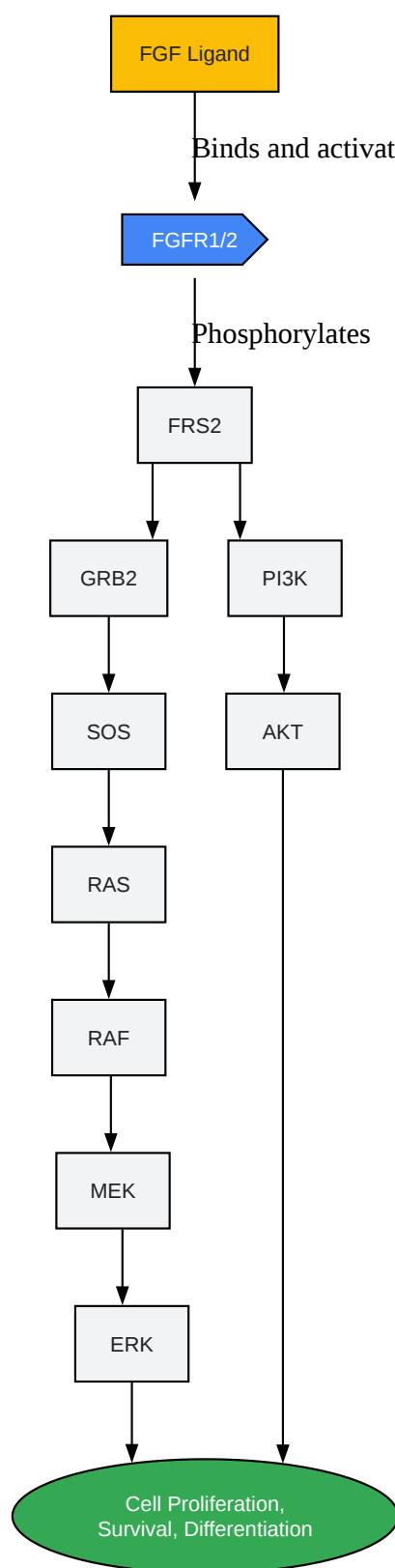
Cell Line	Target Protein	DC50 (nM)	Dmax (%)	Treatment Time (h)	Assay Method	Reference
DMS114 (FGFR1 amplified)	FGFR1	~10	>90	24	Immunoblotting	[1] [2] [8]
KATO III (FGFR2 amplified)	FGFR2	~10	>80	24	Immunoblotting	[8]
HEK293T (transfected)	HiBiT-FGFR1	Not Reported	~95	36	Nano-Glo HiBiT	[7] [8]
HEK293T (transfected)	HiBiT-FGFR2	Not Reported	~85	36	Nano-Glo HiBiT	[7] [8]

Table 2: Time-Dependent Degradation of FGFR1 by **BR-cpd7** in DMS114 Cells

Treatment Time (h)	FGFR1 Protein Level (% of Control)	Assay Method	Reference
0	100	Immunoblotting	[8]
2	Appreciable Reduction	Immunoblotting	[8]
4	Not Reported	-	
8	Not Reported	-	
12	Not Reported	-	
24	Maximal Depletion (~<10%)	Immunoblotting	

Signaling Pathways and Experimental Workflows

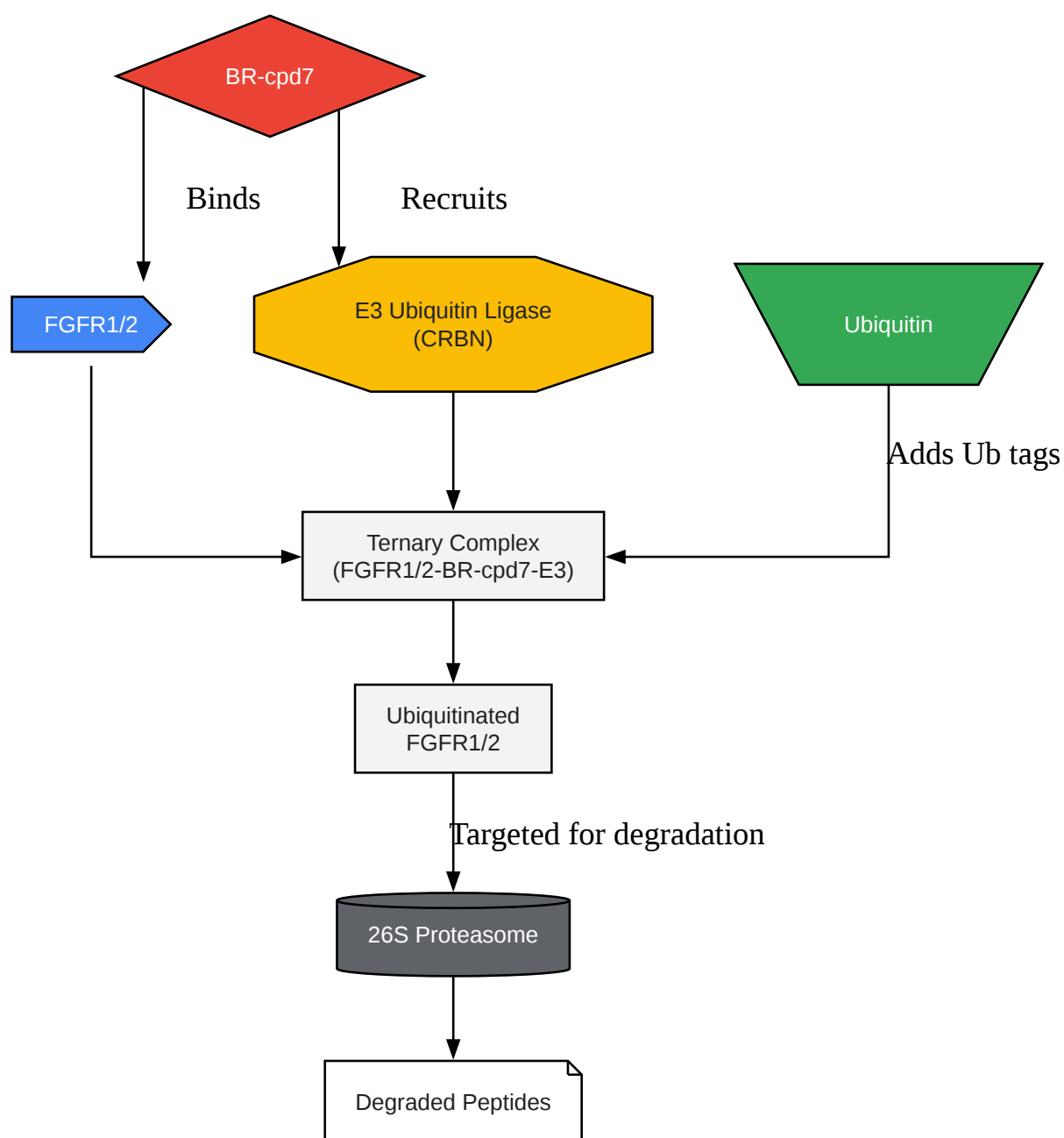
FGFR1/2 Signaling Pathway

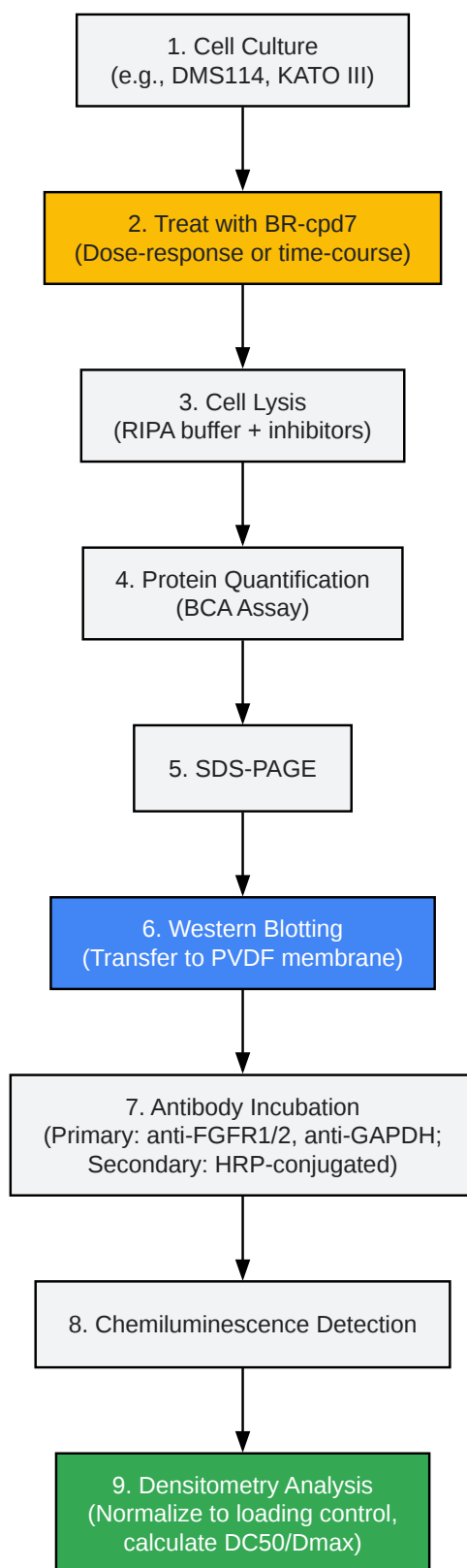


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Caption: Simplified FGFR1/2 signaling cascade.

BR-cpd7 Mechanism of Action: PROTAC-Mediated Degradation





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